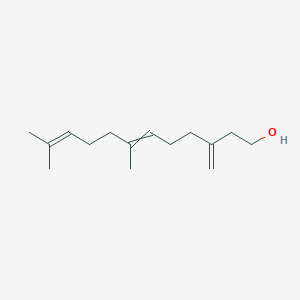
7,11-Dimethyl-3-methylidenedodeca-6,10-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Dimethyl-3-methylidenedodeca-6,10-dien-1-ol typically involves the use of starting materials such as isoprene units. One common synthetic route includes the following steps:
Formation of the Carbon Skeleton: The initial step involves the formation of the carbon skeleton through a series of reactions, including aldol condensation and Michael addition.
Introduction of Double Bonds: The double bonds are introduced through dehydrogenation reactions, often using catalysts such as palladium or platinum.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be achieved using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-pressure and high-temperature conditions can enhance the efficiency of the reactions. Catalysts and solvents are carefully chosen to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7,11-Dimethyl-3-methylidenedodeca-6,10-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds to single bonds, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Alkyl halides, ethers.
Aplicaciones Científicas De Investigación
7,11-Dimethyl-3-methylidenedodeca-6,10-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7,11-Dimethyl-3-methylidenedodeca-6,10-dien-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the double bonds can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
β-Farnesene: Similar in structure but lacks the hydroxyl group.
α-Farnesene: Another isomer with a different arrangement of double bonds.
Nerolidol: Contains a similar carbon skeleton but with different functional groups.
Uniqueness
7,11-Dimethyl-3-methylidenedodeca-6,10-dien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
55050-41-4 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
7,11-dimethyl-3-methylidenedodeca-6,10-dien-1-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,16H,4-6,8,10-12H2,1-3H3 |
Clave InChI |
NZTGVWAMFYJWFO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCC(=C)CCO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


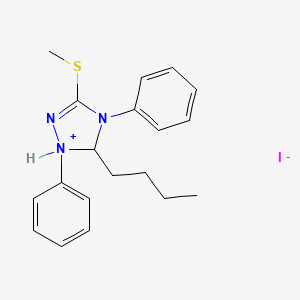
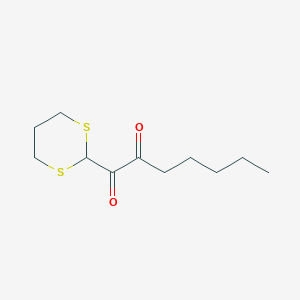
![Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14636187.png)

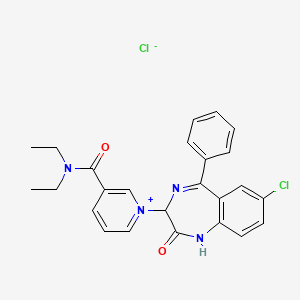
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)
![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)
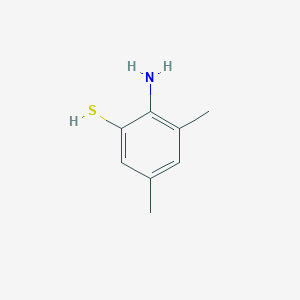
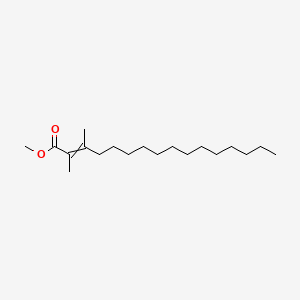
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
